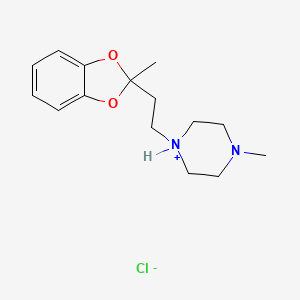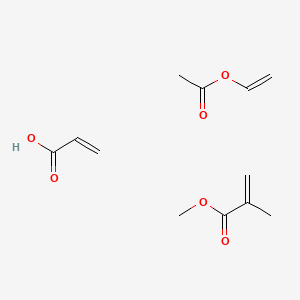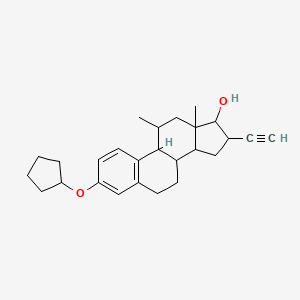
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether is a synthetic estrogen derivative. It is structurally related to ethinylestradiol, a widely used estrogen in birth control pills. This compound is known for its potent estrogenic activity and is used in various hormonal therapies .
Preparation Methods
The synthesis of 17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether involves several steps The starting material is typically estradiol, which undergoes ethynylation at the 17-alpha positionThe reaction conditions often involve the use of strong bases and catalysts to facilitate these transformations .
Chemical Reactions Analysis
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new detection methods.
Biology: It serves as a tool to study estrogen receptor interactions and their biological effects.
Medicine: It is used in hormone replacement therapy and in the treatment of certain hormone-sensitive cancers.
Industry: It is utilized in the production of various pharmaceutical formulations.
Mechanism of Action
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether exerts its effects by binding to estrogen receptors in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of estrogen, such as the regulation of reproductive functions and secondary sexual characteristics .
Comparison with Similar Compounds
Similar compounds include:
Ethinylestradiol: A widely used estrogen in birth control pills, known for its high oral bioavailability.
Quinestrol: Another synthetic estrogen with a longer half-life due to its cyclopentyl ether group, making it suitable for once-weekly dosing.
17alpha-Estradiol: A weaker estrogen compared to 17beta-estradiol, used in certain therapeutic applications
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether is unique due to its specific structural modifications, which enhance its potency and duration of action compared to other estrogens .
Properties
CAS No. |
55648-36-7 |
|---|---|
Molecular Formula |
C26H34O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-cyclopentyloxy-16-ethynyl-11,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C26H34O2/c1-4-17-14-23-22-11-9-18-13-20(28-19-7-5-6-8-19)10-12-21(18)24(22)16(2)15-26(23,3)25(17)27/h1,10,12-13,16-17,19,22-25,27H,5-9,11,14-15H2,2-3H3 |
InChI Key |
LLSFZBFNXBQIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(CC(C2O)C#C)C3C1C4=C(CC3)C=C(C=C4)OC5CCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


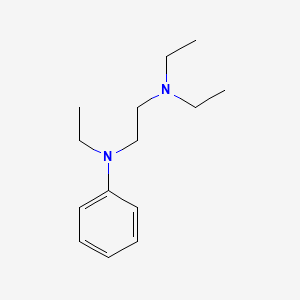
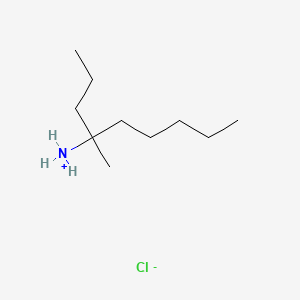

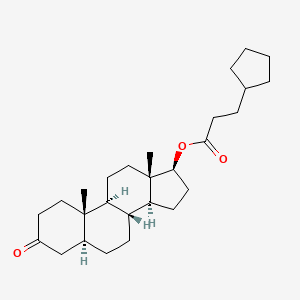
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
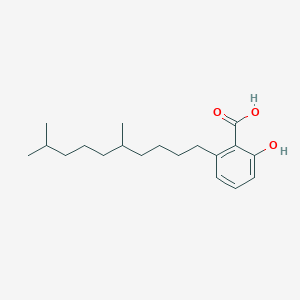
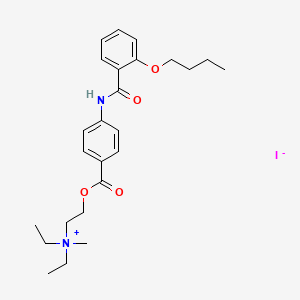
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
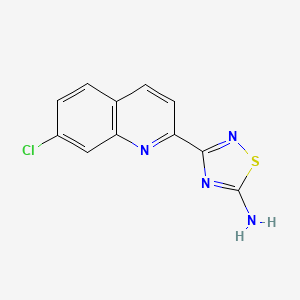
![Benzo[c]picene](/img/structure/B15344365.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
